molecular formula C14H19NO3 B8527916 1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-6-methoxy-,ethyl ester

1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-6-methoxy-,ethyl ester

Cat. No. B8527916
M. Wt: 249.30 g/mol
InChI Key: KQNPKDQONOBKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-6-methoxy-,ethyl ester is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-6-methoxy-,ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-6-methoxy-,ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-6-methoxy-,ethyl ester

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 2-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

InChI

InChI=1S/C14H19NO3/c1-3-18-14(16)9-13-12-5-4-11(17-2)8-10(12)6-7-15-13/h4-5,8,13,15H,3,6-7,9H2,1-2H3

InChI Key

KQNPKDQONOBKKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2=C(CCN1)C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl (6-methoxy-3,4-dihydro-2H-isoquinolin-1-yliden)-acetate (7.56 g) obtained in step (b) of Example 187 in acetic acid (50 ml) was added platinum oxide (400 mg), and the resulting mixture was stirred for 3 hours at room temperature under a hydrogen atmosphere. After stirring, the reaction mixture was filtered through celite and evaporated in vacuo. The residue obtained was neutralized with 1N aqueous sodium hydroxide solution and potassium carbonate, and extracted with ethyl acetate (300 ml×2). The organic layer was washed with saturated aqueous sodium chloride solution (300 ml×1), dried over anhydrous sodium sulfate, filtered, and evaporated in vacuo to afford the crude product. The crude product was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and methanol (1:0-5:1) as the eluent to afford the title compound (4.88 g) as a yellow oil.
Name
ethyl (6-methoxy-3,4-dihydro-2H-isoquinolin-1-yliden)-acetate
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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